molecular formula C23H22N2O2S B296429 N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B296429
M. Wt: 390.5 g/mol
InChI Key: PNRFEJRZLWYPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as compound 1, is a novel synthetic compound that has been recently developed. This compound has gained significant attention due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 in lab experiments is its potency. It has been shown to have strong anticancer and anti-inflammatory properties at low concentrations. Another advantage is its stability. Compound 1 is stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
One limitation of using N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in certain experiments. Another limitation is its potential toxicity. While N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 has been shown to be relatively non-toxic in animal models, further research is needed to determine its safety in humans.

Future Directions

There are several potential future directions for research on N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action. More research is needed to fully understand how N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 inhibits cancer cell growth and reduces inflammation. Finally, there is potential for the development of new synthetic N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamides based on the structure of N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1. These N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamides could be optimized for specific applications in scientific research.

Synthesis Methods

The synthesis of N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 involves a series of chemical reactions that start with the condensation of 3-methylbenzyl mercaptan and 2-bromoethyl acetate. The resulting intermediate is then reacted with 2-oxo-1,2-dihydrobenzo[cd]indole-1-carboxylic acid to form N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1. The synthesis method has been optimized to produce high yields of pure N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1.

Scientific Research Applications

Compound 1 has been shown to have potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. These properties make N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide 1 a promising candidate for further research in the fields of cancer and inflammation.

properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C23H22N2O2S/c1-16-5-2-6-17(13-16)15-28-12-11-24-21(26)14-25-20-10-4-8-18-7-3-9-19(22(18)20)23(25)27/h2-10,13H,11-12,14-15H2,1H3,(H,24,26)

InChI Key

PNRFEJRZLWYPPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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